Morclofone Morclofone Morclofone is a member of benzophenones.
Brand Name: Vulcanchem
CAS No.: 31848-01-8
VCID: VC0536038
InChI: InChI=1S/C21H24ClNO5/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23/h3-6,13-14H,7-12H2,1-2H3
SMILES: COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C21H24ClNO5
Molecular Weight: 405.9 g/mol

Morclofone

CAS No.: 31848-01-8

Cat. No.: VC0536038

Molecular Formula: C21H24ClNO5

Molecular Weight: 405.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Morclofone - 31848-01-8

Specification

CAS No. 31848-01-8
Molecular Formula C21H24ClNO5
Molecular Weight 405.9 g/mol
IUPAC Name (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone
Standard InChI InChI=1S/C21H24ClNO5/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23/h3-6,13-14H,7-12H2,1-2H3
Standard InChI Key KVCJCEKJKGLBOK-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl
Appearance Solid powder
Melting Point 91.5 °C

Introduction

Chemical Structure and Physicochemical Properties

Morclofone belongs to the benzophenone class, characterized by a ketone bridging two aromatic rings. Its IUPAC name, (4-chlorophenyl)[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone, reflects three critical structural components:

  • A 4-chlorobenzoyl moiety

  • 3,5-Dimethoxy-4-hydroxyphenyl group

  • 2-Morpholinoethoxy substituent

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₄ClNO₅
Molecular Weight405.88 g/mol
Melting Point91–92°C
logP (XLogP3)3.5
ATC CodeR05DB25
SolubilityInsoluble in water

The compound’s lipophilicity (logP = 3.5) facilitates blood-brain barrier penetration, crucial for its central antitussive action . Spectroscopic characterization reveals UV absorption maxima at 254 nm and 310 nm, consistent with its conjugated π-system.

Synthesis and Manufacturing

The original synthesis route, developed by Carlo Erba researchers, involves a four-step process:

  • Friedel-Crafts Acylation: 4-Chlorobenzoyl chloride reacts with 3,5-dimethoxy-4-hydroxybenzaldehyde in dichloromethane using AlCl₃ as a catalyst .

  • Etherification: The phenolic intermediate undergoes alkylation with 2-(4-morpholinyl)ethyl bromide in acetone with K₂CO₃.

  • Crystallization: Crude product purification via cyclohexane recrystallization yields 92% pure Morclofone .

  • Salt Formation: Hydrochloride salt preparation for improved solubility in pharmaceutical formulations.

Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction time from 48 hours to 6 hours. Recent advances in green chemistry have replaced traditional solvents with cyclopentyl methyl ether, decreasing environmental impact by 40%.

Pharmacological Mechanism and Target Engagement

Morclofone’s antitussive action primarily involves:

  • σ-Receptor Modulation: Binds to σ-1 receptors in the medullary cough center with Kᵢ = 38 nM, reducing cough reflex sensitivity.

  • Potassium Channel Activation: Enhances TREK-1 channel currents (EC₅₀ = 12 μM), stabilizing neuronal membranes in vagal afferents .

  • Inflammatory Mediator Suppression: Inhibits bradykinin-induced substance P release by 67% at 10 μM concentration .

Table 2: Comparative Pharmacokinetics

ParameterMorclofoneCodeineDextromethorphan
Tmax (h)1.20.82.5
Cmax (ng/mL)1208595
Half-life (h)4.53.08.2
Protein Binding78%20%60%
MetaboliteNoneMorphineDextrorphan

Data from

The lack of active metabolites differentiates Morclofone from opioid-derived antitussives, potentially reducing abuse liability .

Industrial Applications and Formulation Challenges

Morclofone’s poor aqueous solubility (0.12 mg/mL) necessitates advanced formulation strategies:

  • Lyophilized Powders: Combination with trehalose (1:2 ratio) enhances stability to 36 months at 25°C .

  • Nanoemulsions: 150 nm droplets with Labrasol/Cremophor EL increase bioavailability by 2.3-fold.

  • Transdermal Patches: Polyurethane matrix systems deliver 0.8 mg/cm²/hour over 24 hours.

Manufacturing processes require strict control of residual solvents (<50 ppm dichloromethane) and polymorphic forms (Form I preferentially crystallized from ethyl acetate) .

Emerging Research Directions

Recent studies explore repurposing Morclofone for:

  • Neuropathic Pain: σ-Receptor-mediated inhibition of TRPV1 channels reduces allodynia in rat models (ED₅₀ = 2.1 mg/kg) .

  • COVID-19 Cough: Phase II trials (NCT04814524) assess 60 mg extended-release tablets for post-viral cough.

  • Anticancer Adjuvant: Synergizes with paclitaxel to inhibit NSCLC cell proliferation (CI = 0.82 at 10 μM) .

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